molecular formula C22H19NO4S2 B11443941 2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole

2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole

Cat. No.: B11443941
M. Wt: 425.5 g/mol
InChI Key: SKXAGEMYXRQWRI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole is a complex organic compound that features a furan ring, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amides and aldehydes.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiols.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Use in the development of probes for studying biological processes.

Industry

    Polymer Science: Incorporation into polymers to impart specific properties.

    Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole: Lacks the sulfanyl group.

    2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-phenyl-1,3-oxazole: Has a phenyl group instead of the sulfanyl group.

Uniqueness

The presence of the sulfanyl group in 2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-5-[(1-phenylethyl)sulfanyl]-1,3-oxazole may impart unique chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific applications where such properties are desired.

Properties

Molecular Formula

C22H19NO4S2

Molecular Weight

425.5 g/mol

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-(1-phenylethylsulfanyl)-1,3-oxazole

InChI

InChI=1S/C22H19NO4S2/c1-15-10-12-18(13-11-15)29(24,25)21-22(27-20(23-21)19-9-6-14-26-19)28-16(2)17-7-4-3-5-8-17/h3-14,16H,1-2H3

InChI Key

SKXAGEMYXRQWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SC(C)C4=CC=CC=C4

Origin of Product

United States

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